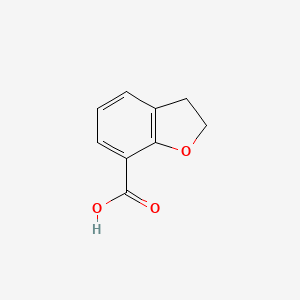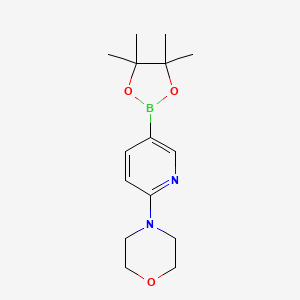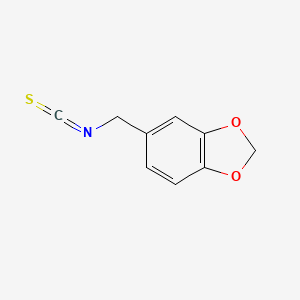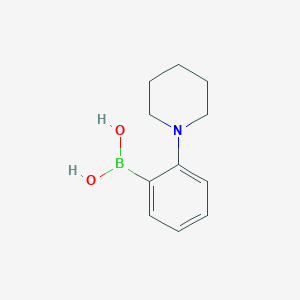
2-(1-Piperidinyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO2. It has an average mass of 205.061 Da and a monoisotopic mass of 205.127411 Da .
Molecular Structure Analysis
The molecular structure of 2-(1-Piperidinyl)phenylboronic acid consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-(1-Piperidinyl)phenylboronic acid has a predicted boiling point of 391.6±44.0 °C and a predicted density of 1.16±0.1 g/cm3 . Its pKa is predicted to be 9.05±0.53 .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
2-(1-Piperidinyl)phenylboronic acid: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, are significant in the development of new pharmaceuticals . The versatility of this compound allows for a range of intra- and intermolecular reactions, facilitating the creation of complex structures essential for drug design.
Pharmacological Applications
The piperidine moiety is present in more than twenty classes of pharmaceuticals, making 2-(1-Piperidinyl)phenylboronic acid a crucial component in pharmacology . Its derivatives have been explored for their potential as central nervous system stimulants, antihypertensive agents, and analgesics. The compound’s ability to undergo facile transformations makes it a key substrate for synthesizing biologically active molecules.
Biological Activity Studies
Research into the biological activity of piperidine compounds has been extensive, with 2-(1-Piperidinyl)phenylboronic acid playing a central role . Studies focus on understanding the interaction between piperidine derivatives and biological targets, which is fundamental for the discovery of new therapeutic agents.
Development of Diagnostic Tools
Phenylboronic acids, including 2-(1-Piperidinyl)phenylboronic acid , have applications in the development of diagnostic tools . They can be used to create sensors and assays for the detection of biomolecules, providing a pathway for the development of non-invasive diagnostic techniques.
Material Science Research
In material science, 2-(1-Piperidinyl)phenylboronic acid contributes to the creation of novel materials with specific properties . Its ability to form stable covalent bonds with various substrates allows for the development of materials with enhanced durability, flexibility, or conductivity.
Chemical Education and Research
As a compound with diverse reactivity, 2-(1-Piperidinyl)phenylboronic acid serves as an excellent teaching tool in chemical education . It provides a practical example of boronic acid chemistry and is used in academic research to develop new synthetic methodologies.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecule.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds, which can facilitate their absorption and distribution .
Action Environment
The action, efficacy, and stability of 2-(1-Piperidinyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the pH of the environment can influence the reactivity of boronic acids, as they can exist in different forms depending on the pH .
Propiedades
IUPAC Name |
(2-piperidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZUBLWFOBRQAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400623 |
Source


|
| Record name | 2-(1-PIPERIDINYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidinyl)phenylboronic acid | |
CAS RN |
1050505-85-5 |
Source


|
| Record name | B-[2-(1-Piperidinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050505-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-PIPERIDINYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
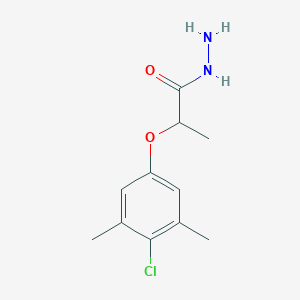

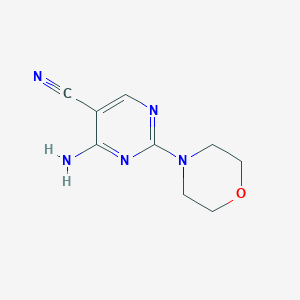
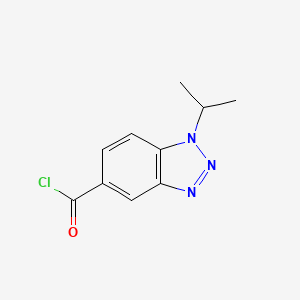
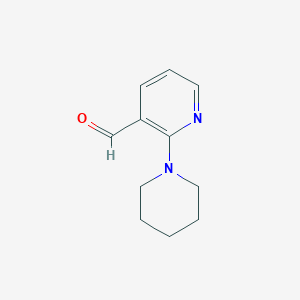
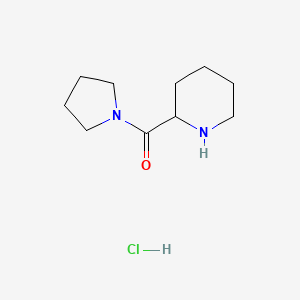
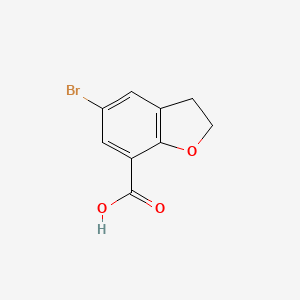
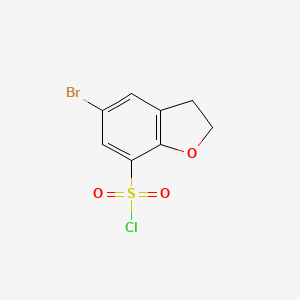
![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)
